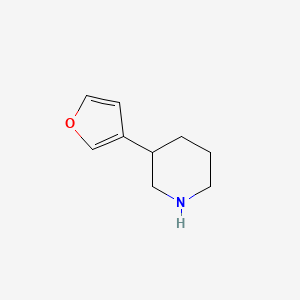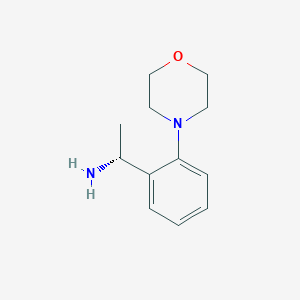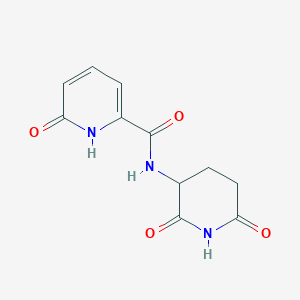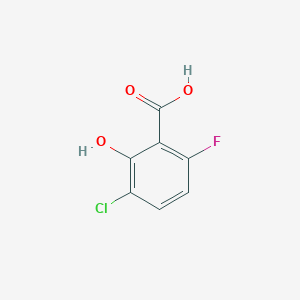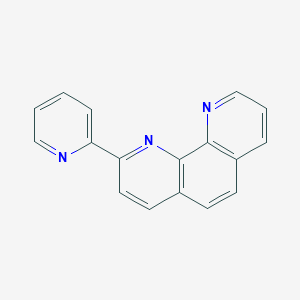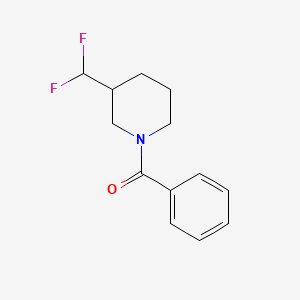![molecular formula C7H9NOS B13612643 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol is a compound that features a cyclopropane ring attached to a thiazole moiety via a methylene bridge Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
準備方法
The synthesis of 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol typically involves the reaction of cyclopropanol with a thiazole derivative. One common method includes the use of a base to deprotonate cyclopropanol, followed by nucleophilic substitution with a thiazole-containing electrophile. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and mechanical strength.
作用機序
The mechanism of action of 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The thiazole ring is known to interact with various biological pathways, potentially inhibiting or activating key processes involved in disease progression.
類似化合物との比較
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Tiazofurin: An anticancer drug.
What sets this compound apart is its unique combination of a cyclopropane ring and a thiazole moiety, which may confer distinct chemical and biological properties not observed in other thiazole derivatives.
特性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC名 |
1-(1,3-thiazol-2-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H9NOS/c9-7(1-2-7)5-6-8-3-4-10-6/h3-4,9H,1-2,5H2 |
InChIキー |
YKRGQIQPFJUPLP-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=NC=CS2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




